molecular formula C15H12ClNO3 B5599464 methyl 3-[(3-chlorobenzoyl)amino]benzoate CAS No. 196866-08-7

methyl 3-[(3-chlorobenzoyl)amino]benzoate

Cat. No. B5599464
CAS RN: 196866-08-7
M. Wt: 289.71 g/mol
InChI Key: WXELNFQDAKLFPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally similar to methyl 3-[(3-chlorobenzoyl)amino]benzoate often involves complex reactions, including the formation of amide bonds and esterification processes. For example, the synthesis of related compounds involves condensation reactions, where amino groups react with carboxylic acid derivatives to form amide linkages, and esterification, where carboxylic acids react with alcohols under catalytic or acidic conditions to form esters (Demizu et al., 2015).

Scientific Research Applications

Enhancing NMDAR-mediated Neurotransmission

Add-on Treatment for Schizophrenia : Sodium benzoate, a D-amino acid oxidase inhibitor closely related to "methyl 3-[(3-chlorobenzoyl)amino]benzoate," has shown promise in a randomized, double-blind, placebo-controlled trial for schizophrenia treatment. It produced significant improvements in symptom domains and neurocognition in patients with chronic schizophrenia, suggesting a novel approach for drug development in this area (Lane et al., 2013).

Biosynthesis of Methyl Esters and Anisoles

Novel Methyl Donor : Chloromethane acts as a methyl donor for biosynthesis of methyl esters of benzoic and furoic acid in the primary metabolism of Phellinus pomaceus, a woodrotting fungus. This process utilizes a broad-specificity methylating system, showcasing the potential for bioengineering and synthetic biology applications (Harper et al., 1989).

Organic Synthesis and Polymerization

Synthesis of Hyperbranched Aromatic Polyamide : Research into thermal polymerization of methyl 3,5-bis(4-aminophenoxy)benzoate (related to "methyl 3-[(3-chlorobenzoyl)amino]benzoate") led to the development of a hyperbranched aromatic polyamide. This work highlights the compound's role in advancing polymer chemistry, potentially influencing materials science and engineering (Yang et al., 1999).

Environmental Microbiology

3-Chlorobenzoate Degradation : A study on the degradation of 3-chlorobenzoate by a specific pseudomonad strain provides insights into environmental bioremediation. Understanding how these compounds are metabolized by bacteria can inform strategies for cleaning up chlorinated organic contaminants (Dorn et al., 2004).

Antimicrobial and Anticonvulsant Activities

Antimicrobial and Anticonvulsant Properties : Certain derivatives of amino acid containing "methyl 3-[(3-chlorobenzoyl)amino]benzoate" structure have demonstrated good antimicrobial activity against various bacterial and fungal species, as well as anticonvulsant activities, underscoring the potential for developing new therapeutic agents (Mickevičienė et al., 2015); (Scott et al., 1993).

properties

IUPAC Name

methyl 3-[(3-chlorobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c1-20-15(19)11-5-3-7-13(9-11)17-14(18)10-4-2-6-12(16)8-10/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXELNFQDAKLFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001269110
Record name Methyl 3-[(3-chlorobenzoyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001269110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-chlorobenzamido)benzoate

CAS RN

196866-08-7
Record name Methyl 3-[(3-chlorobenzoyl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196866-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[(3-chlorobenzoyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001269110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 15.1 gm (86 mmol) of 3-chlorobenzoyl chloride in 70 mL of dichloromethane was added 10.0 gm (66 mmol) of methyl 3-aminobenzoate. Triethylamine (9.38 gm, 13 mL, 93 mmol) was then added slowly to the mixture. After the addition was complete, the solution was warmed to 45° C. and stirred overnight. Ice was added to the solution to quench excess benzoyl chloride. After one hour, the layers were separated. The organic fraction was washed with 5% aqueous hydrochloride acid, saturated sodium bicarbonate, and finally with saturated sodium chloride solution. The dichloromethane solution was dried over magnesium sulfate. The drying agent was filtered off, and the solvent was removed by rotoevaporation to give the desired methyl 3-(3-chlorobenzamido)benzoate. 1H NMR (CDCl3): δ3.91 (s, 3H), 7.61 (d of t, 1H), 7.78 (d of t, 1H, 7.87 (d of t, 1H), 8.40 (d of d, 1H), and 8.94 ppm (br s, 1H). MS m/z: 290.0 (M+H).
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